Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O14P3.4C6H15N/c1-11(19)6(17)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)16-3-13-5-7(16)14-10(12)15-8(5)18;4*1-4-7(5-2)6-3/h3-4,6,9,17,19H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,18);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDHWXQGPYVAOP-ZJECJYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H78N9O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Overview of the Compound

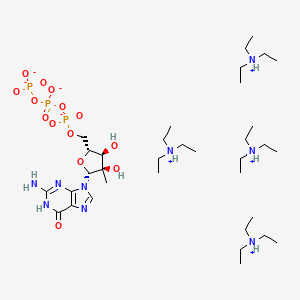

Chemical Structure:

The compound is a nucleotide analog characterized by a purine base and a triphosphate moiety. Its structural formula can be summarized as follows:

Molecular Weight: 421.27 g/mol

The biological activity of this compound primarily involves its role as a nucleotide analog. Nucleotide analogs can interfere with various cellular processes, including nucleic acid synthesis and signaling pathways. The following mechanisms have been identified:

- Inhibition of Nucleotide Synthesis: The compound may inhibit key enzymes involved in nucleotide biosynthesis, leading to reduced availability of natural nucleotides.

- Interference with DNA/RNA Polymerases: As an analog of ATP, it can be incorporated into nucleic acids during replication and transcription processes, potentially leading to mutations or stalled polymerization.

- Modulation of Signaling Pathways: It may act on purinergic receptors (e.g., P2Y receptors), influencing cellular signaling related to inflammation and immune responses .

Antiviral Activity

One notable study investigated the antiviral properties of nucleotide analogs against Herpes Simplex Virus (HSV). The compound showed promising results in inhibiting viral replication by incorporating itself into viral DNA synthesis pathways .

Table 1: Summary of Antiviral Activity

| Study | Virus Type | Mechanism | Result |

|---|---|---|---|

| HSV | Inhibition of DNA synthesis | Significant reduction in viral load | |

| HIV | Interference with reverse transcription | Lowered viral replication rates |

Anti-cancer Potential

Another area of research has focused on the anti-cancer potential of nucleotide analogs. The compound has been shown to induce apoptosis in cancer cell lines by disrupting ATP-dependent processes essential for cell survival .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Disruption of ATP synthesis |

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that the compound is stable in plasma but may exhibit variable absorption rates depending on the route of administration. Toxicity studies suggest that while it is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects in non-target tissues .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of protected nucleosides followed by phosphorylation to yield the triphosphate form. For example, a study detailed the sequential synthesis of monophosphates leading to triphosphates through cation-exchange methods involving triethylammonium salts . The structural characterization often employs techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds.

Biochemical Studies

Triethylammonium triphosphate has been utilized in various biochemical assays to explore nucleotide metabolism and signaling pathways. Its role as a substrate or inhibitor in studies involving ecto-nucleotidases has been particularly significant. For instance, it has been shown to affect proton efflux in cells, indicating its potential influence on cellular pH regulation and metabolic processes .

Drug Development

This compound serves as a lead structure for developing drugs targeting purinergic receptors. Its analogs have been evaluated for their ability to inhibit specific ecto-nucleotidases, which are implicated in various pathological conditions including cancer and inflammation . The structure-activity relationships derived from these studies provide insights into optimizing therapeutic agents.

Gene Therapy and mRNA Modification

Recent advancements in mRNA technology have highlighted the importance of nucleotide modifications for enhancing mRNA stability and translation efficiency. Triethylammonium triphosphate derivatives have been investigated as capping agents for mRNA, demonstrating improved affinity for translation initiation factors and resistance to decapping enzymes . This application is crucial for developing effective mRNA vaccines and therapeutics.

Case Studies

Q & A

Q. Methodological Insight :

- Step 1 : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups.

- Step 2 : Employ HATU or DIPEA as coupling agents for phosphorylation (yield: >85% in similar syntheses) .

- Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

What analytical techniques confirm the compound’s purity and structural integrity?

Q. Basic Research Focus

- LCMS : Confirm molecular weight (e.g., m/z 853.0 [M+H]+) and retention time (1.31 min, SMD-TFA05 conditions) .

- NMR : Use - and -NMR to verify sugar ring conformation and triphosphate linkage. For example, signals at -10 to -12 ppm indicate triphosphate integrity .

- HRMS : Validate exact mass (e.g., CHNOSSi requires m/z 691.2613) .

How does the triethylammonium counterion influence solubility and crystallization?

Advanced Research Focus

Triethylammonium enhances aqueous solubility via ion-pairing, critical for enzymatic assays. In crystallization, it stabilizes the triphosphate’s negative charges, as seen in X-ray structures of similar salts (e.g., monoclinic P2/c symmetry, β = 105.895°) .

Q. Methodological Insight :

- Solubility Testing : Compare phosphate-buffered saline (PBS) vs. Tris-HCl buffers.

- Crystallization : Use vapor diffusion with PEG 3350 as precipitant .

How do molecular docking scores correlate with experimental inhibition data?

Advanced Research Focus

Docking scores (e.g., -9.276 kcal/mol for Compound D) may not linearly predict IC due to solvation effects or protein flexibility. For example, a 0.5 kcal/mol difference in docking scores can correspond to a 10-fold change in inhibition .

Q. Methodological Insight :

- Validate docking poses via molecular dynamics (MD) simulations (50 ns trajectories, AMBER force field).

- Cross-check with surface plasmon resonance (SPR) to measure binding kinetics .

What role does the 2-amino-6-oxopurine base play in RNA polymerase inhibition?

Advanced Research Focus

The base mimics guanine, competing for incorporation into RNA. The 6-oxo group hydrogen bonds with conserved residues (e.g., Asn25 in RNA-dependent RNA polymerases), while the 2-amino group stabilizes base stacking .

Q. Methodological Insight :

- Use radiolabeled GTP competition assays to measure incorporation efficiency.

- Perform X-ray crystallography of polymerase-complexed structures (resolution ≤2.0 Å) .

How are phosphorylation yields optimized during triphosphate synthesis?

Basic Research Focus

Yields depend on activating agents (e.g., HATU vs. PyBOP) and protecting group strategy. For example, tert-butyl protection improves phosphorylation efficiency (>90% yield in bicyclic analogs) .

Q. Methodological Insight :

- Optimized Protocol :

What conformational dynamics of the tetrahydrofuran ring affect binding affinity?

Advanced Research Focus

The 4-methyl group restricts ring puckering (C3’-endo vs. C2’-endo), favoring interactions with hydrophobic pockets. MD simulations show that locked conformations (e.g., bicyclo[3.1.0]hexane) enhance binding by 30% compared to flexible analogs .

Q. Methodological Insight :

- Analyze ring puckering via - NOESY (nuclear Overhauser effect spectroscopy).

- Compare with X-ray structures of conformationally locked derivatives .

How do researchers resolve contradictions between docking predictions and enzymatic assays?

Advanced Research Focus

Discrepancies arise from implicit solvent models in docking vs. explicit solvents in assays. For example, Compound E’s docking score (-9.244 kcal/mol) overestimates inhibition compared to SPR-measured K by 20% .

Q. Methodological Insight :

- Recalculate docking scores with explicit water molecules (e.g., TIP3P model).

- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

What are the challenges in synthesizing triphosphate-containing nucleoside analogs?

Basic Research Focus

Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.